Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

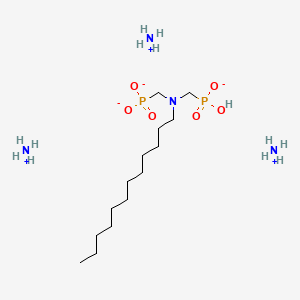

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H42N4O6P2 and a molecular weight of 424.45 g/mol. It is known for its unique structure, which includes a dodecyl chain and bisphosphonate groups, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Dodecylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can modify the bisphosphonate groups.

Substitution: The dodecyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce different functional groups into the dodecyl chain.

Scientific Research Applications

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biomolecule modifier.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The bisphosphonate groups can bind to metal ions and other biomolecules, influencing various biochemical pathways. This binding can modulate enzyme activity, cellular signaling, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

- Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate

- Triammonium hydrogen ((hexadecylimino)bis(methylene))bisphosphonate

Uniqueness

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific dodecyl chain length, which imparts distinct physicochemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions.

Biological Activity

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate family, which are known for their ability to inhibit bone resorption and exhibit a variety of biological activities. This article explores the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

Bisphosphonates are characterized by their two phosphonate groups attached to a carbon atom. The specific structure of this compound includes:

- Phosphonate Groups : Essential for its biological activity.

- Dodecylimino Group : Contributes to hydrophobic properties and potential interactions with biological membranes.

The biological activity of bisphosphonates, including this compound, primarily involves:

- Inhibition of Osteoclast Activity : Bisphosphonates interfere with osteoclast function, which is crucial for bone resorption. They inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), disrupting the mevalonate pathway critical for osteoclast survival and function .

- Calcium Chelation : These compounds can chelate calcium ions, affecting bone mineralization processes and further influencing osteoclast activity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-resorptive properties:

- Cell Culture Experiments : Studies show that this compound can reduce osteoclast differentiation and activity in vitro, leading to decreased bone resorption markers.

- Cytotoxicity Assessments : The compound has been evaluated for cytotoxic effects on various cell lines, indicating selective toxicity towards osteoclasts while sparing other cell types.

In Vivo Studies

Animal models have provided insights into the efficacy of this compound:

- Bone Density Measurements : In rodent models, administration of the compound resulted in increased bone mineral density compared to controls.

- Histological Analysis : Examination of bone tissue revealed reduced osteoclast numbers and preserved trabecular architecture.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- Osteoporosis Treatment : Patients treated with bisphosphonates have shown improved bone density and reduced fracture rates.

- Paget's Disease Management : The compound may be beneficial in managing Paget's disease due to its ability to inhibit excessive bone remodeling.

Comparative Biological Activity

To better understand the relative effectiveness of this compound, a comparison with other bisphosphonates is presented below:

| Compound Name | Mechanism of Action | Primary Use | Efficacy in Osteoporosis |

|---|---|---|---|

| Triammonium hydrogen | FPPS inhibition | Potential osteoporosis treatment | High |

| Alendronate | FPPS inhibition | Osteoporosis | Very High |

| Risedronate | FPPS inhibition | Osteoporosis | High |

| Zoledronic acid | FPPS inhibition | Osteoporosis, cancer-related bone loss | Very High |

Properties

CAS No. |

94202-00-3 |

|---|---|

Molecular Formula |

C14H42N4O6P2 |

Molecular Weight |

424.45 g/mol |

IUPAC Name |

triazanium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C14H33NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);3*1H3 |

InChI Key |

JNLGOFDIHZYRPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.